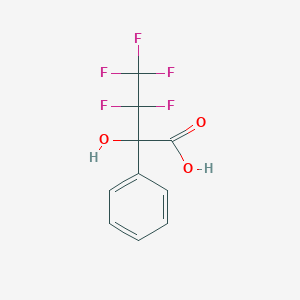
3,3,4,4,4-Pentafluoro-2-hydroxy-2-phenylbutyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4,4-Pentafluoro-2-hydroxy-2-phenylbutyric acid is a fluorinated organic compound with the molecular formula C11H9F5O3 This compound is characterized by the presence of five fluorine atoms, a hydroxyl group, and a phenyl group attached to a butyric acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,4-Pentafluoro-2-hydroxy-2-phenylbutyric acid typically involves the introduction of fluorine atoms into the butyric acid structure. One common method involves the reaction of phenylacetic acid with pentafluoropropionic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,4,4,4-Pentafluoro-2-hydroxy-2-phenylbutyric acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3,3,4,4,4-Pentafluoro-2-oxo-2-phenylbutyric acid, while reduction can produce 3,3,4,4,4-Pentafluoro-2-hydroxy-2-phenylbutanol.
Applications De Recherche Scientifique
3,3,4,4,4-Pentafluoro-2-hydroxy-2-phenylbutyric acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation.
Mécanisme D'action
The mechanism of action of 3,3,4,4,4-Pentafluoro-2-hydroxy-2-phenylbutyric acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,4,4,4-Pentafluoro-2-hydroxy-2-(p-tolyl)butyric acid: Similar structure but with a p-tolyl group instead of a phenyl group.
3,3,4,4,4-Pentafluoro-2-hydroxy-2-(2-methylphenyl)butanoic acid: Contains a 2-methylphenyl group instead of a phenyl group.
Uniqueness
3,3,4,4,4-Pentafluoro-2-hydroxy-2-phenylbutyric acid is unique due to its specific combination of fluorine atoms, hydroxyl group, and phenyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H7F5O3 |
|---|---|
Poids moléculaire |
270.15 g/mol |
Nom IUPAC |
3,3,4,4,4-pentafluoro-2-hydroxy-2-phenylbutanoic acid |
InChI |
InChI=1S/C10H7F5O3/c11-9(12,10(13,14)15)8(18,7(16)17)6-4-2-1-3-5-6/h1-5,18H,(H,16,17) |
Clé InChI |
SICSZJHYNHDXED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)O)(C(C(F)(F)F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-7-(hydroxymethyl)-6-iodo-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B13713061.png)
![5-(Azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13713065.png)

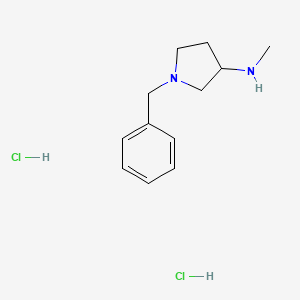
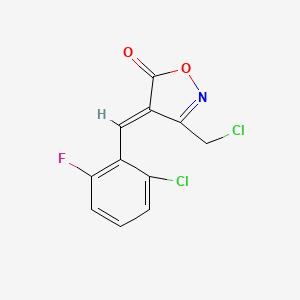
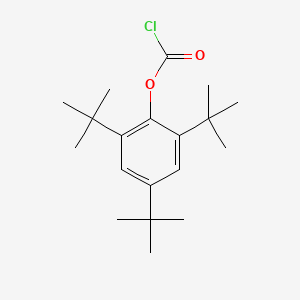
![3-(Boc-amino)-4-[4-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B13713101.png)
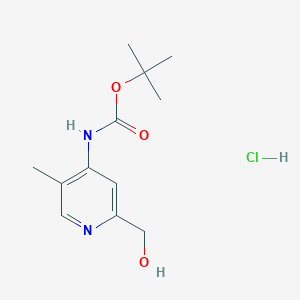
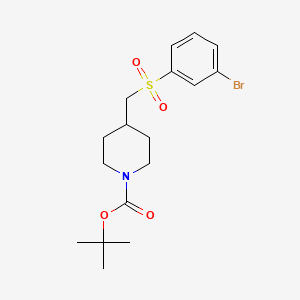

![Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B13713120.png)
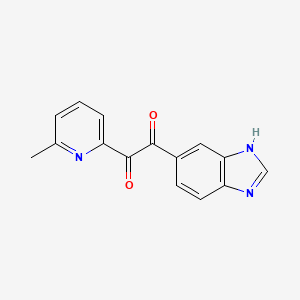
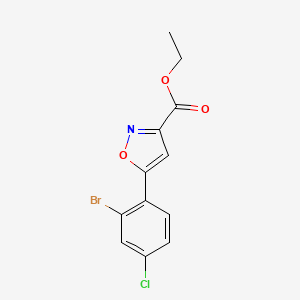
![1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone oxime](/img/structure/B13713140.png)
